2-Bromo-3,4,5-trimethylthiophene
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Overview
Description
2-Bromo-3,4,5-trimethylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties .
Preparation Methods
The synthesis of 2-Bromo-3,4,5-trimethylthiophene typically involves the bromination of 3,4,5-trimethylthiophene. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like chloroform or acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Chemical Reactions Analysis
2-Bromo-3,4,5-trimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Stille coupling, which are commonly used in the synthesis of conjugated polymers and other complex molecules.
Scientific Research Applications
2-Bromo-3,4,5-trimethylthiophene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: It is used in the development of corrosion inhibitors and other functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,5-trimethylthiophene depends on its application. In organic electronics, its unique electronic properties, such as a small HOMO-LUMO gap and high polarizability, contribute to its effectiveness in charge transport and light-emitting applications . In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
2-Bromo-3,4,5-trimethylthiophene can be compared with other brominated thiophene derivatives, such as 2-Bromo-3-methylthiophene. While both compounds share similar reactivity due to the presence of the bromine atom, this compound has additional methyl groups that can influence its electronic properties and steric effects . This makes it unique in terms of its applications in organic electronics and material science.
Similar Compounds
- 2-Bromo-3-methylthiophene
- 2-Bromo-4-methylthiophene
- 2-Bromo-5-methylthiophene
These compounds share the thiophene core structure but differ in the position and number of substituents, which can significantly impact their chemical and physical properties .
Biological Activity
Overview
2-Bromo-3,4,5-trimethylthiophene is a brominated derivative of thiophene, a five-membered heterocyclic compound containing sulfur. This compound has gained attention in medicinal chemistry and materials science due to its unique electronic properties and potential biological activities. Research indicates that thiophene derivatives, including this compound, exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : C₇H₉BrS
- Molecular Weight : 205.12 g/mol
- IUPAC Name : this compound
- InChI Key : ODVGNPNMKTWAAJ-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This property is crucial for its potential applications in drug development.
Anticancer Activity
Research has shown that thiophene derivatives can exhibit selective cytotoxicity against cancer cell lines. For instance, studies have indicated that compounds similar to this compound demonstrate significant cytotoxic effects on various cancer cell lines such as LnCap (prostate cancer), Caco-2 (colon cancer), and HepG2 (liver cancer) while sparing normal cells .
Anti-inflammatory Effects
The anti-inflammatory properties of thiophene derivatives have been documented in several studies. One notable study reported that certain brominated thiophenes possess inhibitory activity against prostaglandin synthetase, which is involved in the inflammatory response . The following table summarizes the effectiveness of various compounds in reducing inflammation:
Compound | ED50 (mg/kg) | IC50 (μM) |
---|---|---|
This compound | 0.25 | 54 |
Indomethacin | 0.25 | 3.2 |
Phenylbutazone | 10 | 270 |
Ibuprofen | 80 | 95 |
Aspirin | 290 | 2200 |
This data suggests that this compound could be a promising candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
Thiophene derivatives also exhibit antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. The exact mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Cytotoxicity Study : A study conducted on a series of thiophene derivatives showed that modifications at the bromine position significantly affected cytotoxicity profiles against cancer cell lines . The study highlighted the importance of structural variations in enhancing biological activity.
- Anti-inflammatory Research : In another case study involving animal models of arthritis, compounds similar to this compound were administered to evaluate their anti-inflammatory effects. Results demonstrated a marked reduction in paw swelling and inflammatory markers compared to control groups .
Properties
IUPAC Name |
2-bromo-3,4,5-trimethylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c1-4-5(2)7(8)9-6(4)3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVGNPNMKTWAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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